molecular formula C12H8N2O5 B14000004 (2-oxo-1H-pyridin-3-yl) 4-nitrobenzoate CAS No. 71847-98-8

(2-oxo-1H-pyridin-3-yl) 4-nitrobenzoate

Cat. No.: B14000004
CAS No.: 71847-98-8
M. Wt: 260.20 g/mol
InChI Key: GNZBNIWVNPVEHL-UHFFFAOYSA-N
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Description

(2-oxo-1H-pyridin-3-yl) 4-nitrobenzoate is a chemical compound with the molecular formula C12H8N2O5 It is known for its unique structure, which combines a pyridine ring with a nitrobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-oxo-1H-pyridin-3-yl) 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with a pyridine derivative. One common method includes the reaction of 4-nitrobenzoic acid with 3-hydroxypyridine in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(2-oxo-1H-pyridin-3-yl) 4-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

(2-oxo-1H-pyridin-3-yl) 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-oxo-1H-pyridin-3-yl) 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-oxo-1H-pyridin-3-yl) 4-nitrobenzoate is unique due to its combination of a pyridine ring and a nitrobenzoate group, which imparts distinct chemical and biological properties.

Properties

CAS No.

71847-98-8

Molecular Formula

C12H8N2O5

Molecular Weight

260.20 g/mol

IUPAC Name

(2-oxo-1H-pyridin-3-yl) 4-nitrobenzoate

InChI

InChI=1S/C12H8N2O5/c15-11-10(2-1-7-13-11)19-12(16)8-3-5-9(6-4-8)14(17)18/h1-7H,(H,13,15)

InChI Key

GNZBNIWVNPVEHL-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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